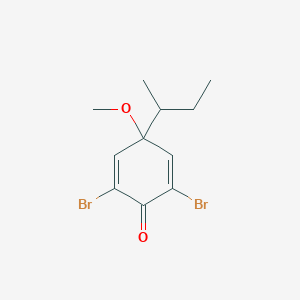
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes bromine atoms, a butyl group, and a methoxy group attached to a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one typically involves the bromination of a precursor compound, followed by the introduction of the butyl and methoxy groups. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts to facilitate the substitution reactions. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of cyclohexadienone derivatives with reduced bromine content.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexadienones, quinones, and other derivatives with modified functional groups. These products can have different properties and applications based on their structure.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromine atoms and other functional groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-(dimethylamino)butan-2-ylphenol
- 2,6-Dibromo-4-(butan-2-yl)-1,3-benzoxazol-2-yl aniline
Uniqueness
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one is unique due to its specific combination of bromine atoms, butyl group, and methoxy group attached to a cyclohexadienone ring. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
61306-35-2 |
|---|---|
Molekularformel |
C11H14Br2O2 |
Molekulargewicht |
338.04 g/mol |
IUPAC-Name |
2,6-dibromo-4-butan-2-yl-4-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H14Br2O2/c1-4-7(2)11(15-3)5-8(12)10(14)9(13)6-11/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
CGWBKEDBYCBWOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1(C=C(C(=O)C(=C1)Br)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


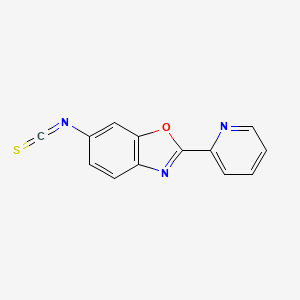
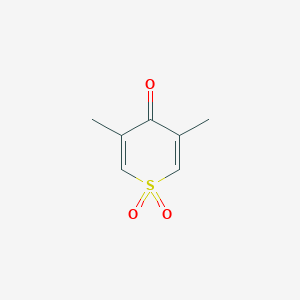
![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
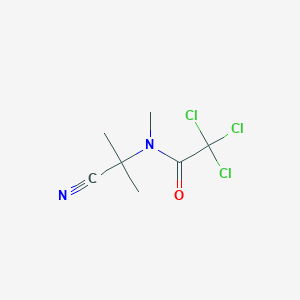
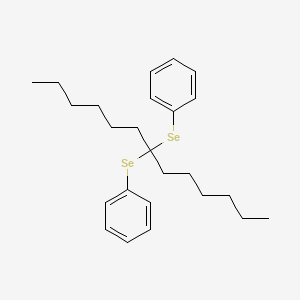
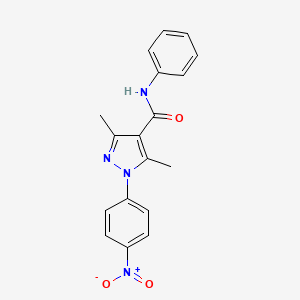

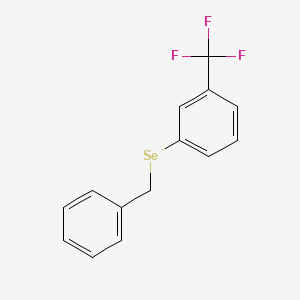

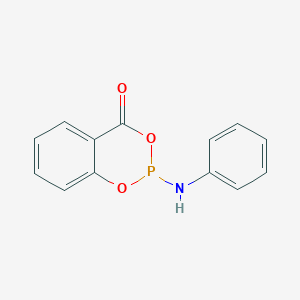
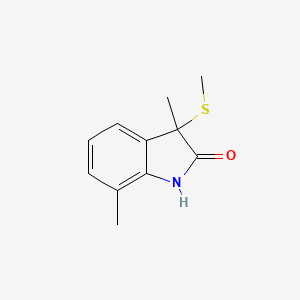
![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)
![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)
